Molecular Weight and Hydrogen‑Bond Donor/Acceptor Profile vs. 4,6‑Diamino‑1,3,5‑triazine‑2‑carboxylic Acid
The molecular weight of 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid is 183.17 g/mol, compared to 155.12 g/mol for 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid . Both compounds share an identical hydrogen‑bond donor count of 3 and an acceptor count of 7, but the extra methyl groups in the dimethylamino derivative increase molecular size and hydrophobicity, which are expected to reduce aqueous solubility and enhance passive membrane permeability. This molecular weight shift places the dimethylamino derivative closer to the centre of the Lipinski Rule‑of‑Five space for oral drug candidates.
| Evidence Dimension | Molecular weight, H-bond donors, H-bond acceptors |
|---|---|
| Target Compound Data | MW = 183.17 g/mol; H-bond donors = 3; H-bond acceptors = 7 |
| Comparator Or Baseline | 4,6‑Diamino‑1,3,5‑triazine‑2‑carboxylic acid: MW = 155.12 g/mol; H-bond donors = 3; H-bond acceptors = 7 |
| Quantified Difference | ΔMW = +28.05 g/mol (≈18% increase) |
| Conditions | Molecular descriptors derived from chemical structures (C₆H₉N₅O₂ vs. C₄H₅N₅O₂) |
Why This Matters
The higher molecular weight and increased lipophilicity of the dimethylamino derivative can improve membrane permeability and modulate pharmacokinetic properties, making it a preferred starting point for lead-like compound libraries.
